

An In-depth Technical Guide to the Structural Characterization of 2-Hydroxydecanoyl-CoA

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Compound of Interest

Compound Name: 2-hydroxydecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **2-hydroxydecanoyl-CoA**, a key intermediate in fatty acid metabolism. The document details its physicochemical properties, provides methodologies for its analysis, and contextualizes its biological significance.

Core Structural and Physicochemical Properties

2-Hydroxydecanoyl-CoA is a thioester of coenzyme A and 2-hydroxydecanoic acid. Its structure consists of a C10 acyl chain with a hydroxyl group at the alpha-position, linked to the sulfhydryl group of coenzyme A.

Table 1: Physicochemical Properties of **2-Hydroxydecanoyl-CoA**

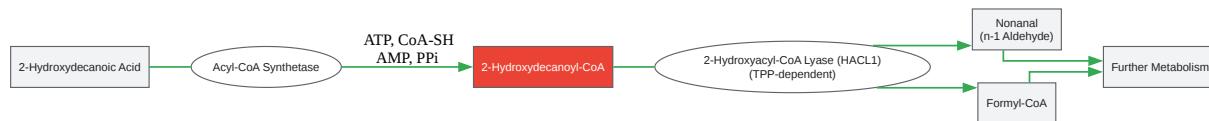
Property	Value	Source
Chemical Formula	C ₃₁ H ₅₄ N ₇ O ₁₈ P ₃ S	Calculated
Molecular Weight	937.79 g/mol	Calculated
Exact Mass	937.2460 Da	Calculated
Canonical SMILES	CCCCCCCC(C(S--INVALID-LINK--(C)COP(O)(O)=O)O">C@HC=O)=O)O	PubChem (Analog)
InChI Key	(Analogous to similar molecules)	PubChem (Analog)
Predicted LogP	(Not available)	-
Predicted pKa	(Not available)	-

Note: Some properties are calculated or inferred from structurally similar molecules due to the limited availability of direct experimental data for **2-hydroxydecanoyl-CoA**.

Biological Context and Signaling Pathways

2-Hydroxydecanoyl-CoA is an important intermediate in the alpha-oxidation of straight-chain fatty acids, a process that occurs within the peroxisomes. This pathway is crucial for the degradation of 2-hydroxy long-chain fatty acids. The key enzyme in this process is the thiamine pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyase (HACL1). HACL1 catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyacyl-CoA molecules.^{[1][2][3]} This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.^{[1][2][3]}

The alpha-oxidation pathway is significant for the metabolism of certain dietary fatty acids and is implicated in various physiological and pathological processes.



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Caption: Alpha-oxidation of 2-hydroxydecanoic acid.

Experimental Protocols for Structural Characterization

Due to the scarcity of direct experimental data for **2-hydroxydecanoyl-CoA**, the following protocols are based on established methods for the analysis of similar acyl-CoA molecules.

Synthesis and Purification of **2-Hydroxydecanoyl-CoA**

The synthesis of **2-hydroxydecanoyl-CoA** can be achieved through several chemo-enzymatic methods. A common approach involves the activation of 2-hydroxydecanoic acid to its corresponding acyl-CoA ester.

Materials:

- 2-hydroxydecanoic acid
- Coenzyme A lithium salt
- Acyl-CoA synthetase
- ATP, MgCl₂, Tris-HCl buffer (pH 7.5)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- HPLC system with a C18 column

Protocol:

- Enzymatic Synthesis:
 - Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, Coenzyme A, and 2-hydroxydecanoic acid.
 - Initiate the reaction by adding acyl-CoA synthetase.
 - Incubate the mixture at 37°C for 1-2 hours.
- Purification by SPE:
 - Acidify the reaction mixture to stop the reaction.
 - Load the mixture onto a pre-conditioned C18 SPE cartridge.
 - Wash the cartridge with an acidic aqueous solution to remove unreacted CoA and other polar components.
 - Elute the **2-hydroxydecanoyl-CoA** with a methanol/water mixture.
- HPLC Purification:
 - Further purify the eluted product using reverse-phase HPLC with a C18 column.
 - Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) for elution.
 - Collect the fractions corresponding to the **2-hydroxydecanoyl-CoA** peak, identified by UV absorbance at 260 nm.
 - Lyophilize the purified fractions to obtain the final product.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of **2-hydroxydecanoyl-CoA**.

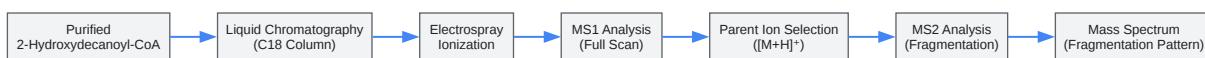
Instrumentation:

- Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC-MS/MS Protocol:

- Sample Preparation: Dissolve the purified **2-hydroxydecanoyl-CoA** in a suitable solvent, such as a mixture of acetonitrile and water.
- Chromatographic Separation: Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water containing a small amount of formic acid to facilitate ionization.
- Mass Spectrometry:
 - Operate the mass spectrometer in positive ion mode.
 - Acquire full scan mass spectra to determine the mass of the molecular ion ($[M+H]^+$).
 - Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern.

Expected Fragmentation Pattern: Acyl-CoA molecules typically exhibit a characteristic fragmentation pattern in MS/MS. A neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is a common diagnostic fragment. Other significant fragments arise from the cleavage of the pantetheine arm.



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Caption: Workflow for LC-MS/MS analysis.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, allowing for a complete structural elucidation.

Instrumentation:

- High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

NMR Protocol:

- Sample Preparation: Dissolve the lyophilized **2-hydroxydecanoyl-CoA** in a deuterated solvent such as D₂O or a mixture of CD₃OD and D₂O.

- Data Acquisition:

- Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

- Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

- Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

- Spectral Analysis:

- Assign the chemical shifts of the protons and carbons of the decanoyl chain, the hydroxyl group, and the coenzyme A moiety.

- The characteristic signals for the alpha-proton and alpha-carbon, influenced by the adjacent hydroxyl and thioester groups, will be of particular interest.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Decanoyl Moiety

Atom Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
C1 (Carbonyl)	-	-175
C2 (α-CHOH)	~4.1	~70
C3 (β-CH ₂)	~1.6	~35
C4-C9 (-CH ₂ -)	~1.3	~22-32
C10 (-CH ₃)	~0.9	~14

Note: These are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

Conclusion

The structural characterization of **2-hydroxydecanoyl-CoA** is essential for understanding its role in fatty acid metabolism and for the development of potential therapeutic agents targeting this pathway. While direct experimental data for this specific molecule is limited, a combination of theoretical calculations, data from analogous compounds, and established analytical techniques provides a solid framework for its characterization. The protocols and data presented in this guide offer a starting point for researchers and drug development professionals working with **2-hydroxydecanoyl-CoA** and related molecules. Further experimental work is needed to validate the predicted properties and to fully elucidate its biological functions.

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